Product packaging for Friulimicin B(Cat. No.:CAS No. 239802-15-4)

Friulimicin B

Cat. No.: B607553
CAS No.: 239802-15-4
M. Wt: 1303.5 g/mol
InChI Key: HVYFVLAUKMGKHL-USKUEUQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Friulimicin B is a naturally occurring, cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis . It demonstrates excellent bactericidal activity against a broad spectrum of Gram-positive pathogens, making it a crucial research tool in the fight against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and enterococci . Its mechanism of action is distinct and target-specific; in the presence of calcium, this compound forms a stable complex with the membrane-bound lipid carrier bactoprenol phosphate (C55-P) . This carrier molecule is essential for transporting precursors across the cytoplasmic membrane in the biosynthesis of both peptidoglycan and wall teichoic acids . By sequestering C55-P, this compound effectively blocks multiple essential pathways, leading to the disruption of cell envelope biogenesis and cell death in Gram-positive bacteria . This unique mechanism is not shared by any other antibiotic currently in clinical use, providing researchers with a valuable compound for studying bacterial cell wall biosynthesis and resistance mechanisms . The antimicrobial activity of this compound is strictly calcium-dependent, and the divalent cation is understood to act as a molecular bridge that mediates the interaction between the antibiotic and the phosphate moiety of its C55-P target . Despite structural similarities to daptomycin, transcriptomic studies confirm that this compound elicits a different bacterial stress response, underscoring its unique mode of action . This product is supplied for laboratory research purposes. For Research Use Only. Not for human, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H94N14O19 B607553 Friulimicin B CAS No. 239802-15-4

Properties

Key on ui mechanism of action

Friulimicin B, in the presence of calcium, forms a complex with a lipid carrier that acts in cell wall biosynthesis and which is not targeted by other antibiotics currently in use. Friulimicin B appears to block two essential pathways in the cell envelope and the complexes formed prevent the formation of a functional cell wall.

CAS No.

239802-15-4

Molecular Formula

C59H94N14O19

Molecular Weight

1303.5 g/mol

IUPAC Name

(2S)-2-[(3S,4S,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid

InChI

InChI=1S/C59H94N14O19/c1-30(2)19-14-12-10-8-9-11-13-15-22-41(75)65-35(25-40(61)74)52(84)71-49-34(7)64-53(85)39-21-18-24-73(39)57(89)46(31(3)4)69-56(88)48(33(6)60)68-43(77)29-63-50(82)36(26-44(78)79)66-42(76)28-62-51(83)37(27-45(80)81)67-55(87)47(32(5)59(91)92)70-54(86)38-20-16-17-23-72(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H2,61,74)(H,62,83)(H,63,82)(H,64,85)(H,65,75)(H,66,76)(H,67,87)(H,68,77)(H,69,88)(H,70,86)(H,71,84)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32-,33+,34-,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1

InChI Key

HVYFVLAUKMGKHL-USKUEUQVSA-N

SMILES

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)[C@@H](C)N)CC(=O)O)CC(=O)O)[C@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)C/C=C\CCCCCCCC(C)C

Canonical SMILES

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Friulimicin B

Origin of Product

United States

Ii. Structural Elucidation and Advanced Analysis of Friulimicin B

Macrocyclic Decapeptide Core Analysis

The core of Friulimicin B is a ten-membered cyclopeptide ring. nih.gov This cyclic structure is crucial for its function and is formed by a series of amino acid residues linked by peptide bonds.

Identification and Sequencing of Amino Acid Constituents

The peptide portion of this compound is composed of both common proteinogenic and unusual non-proteinogenic amino acids. The specific sequence of these amino acids is essential for the molecule's three-dimensional conformation and its interaction with its biological target. nih.govresearchgate.net The amino acid constituents of the macrocyclic core and the exocyclic residue are detailed below. nih.govresearchgate.netresearchgate.net

The decapeptide ring is linked to a lipid side chain through an exocyclic asparagine (Asn) residue. nih.govresearchgate.net The complete amino acid sequence is as follows: an exocyclic Asn is linked to a cyclic structure composed of Aspartic Acid (Asp), Glycine (B1666218) (Gly), Valine (Val), Proline (Pro), and several unusual amino acids. nih.govresearchgate.net

Table 1: Amino Acid Constituents of this compound

Position Amino Acid Abbreviation Type
Exocyclic Asparagine Asn Proteinogenic
Ring Aspartic Acid Asp Proteinogenic
Ring Glycine Gly Proteinogenic
Ring Valine Val Proteinogenic
Ring Proline Pro Proteinogenic
Ring Diaminobutyric Acid Dab Non-Proteinogenic
Ring Pipecolinic Acid Pip Non-Proteinogenic
Ring Methylaspartic Acid Me-Asp Non-Proteinogenic

This table outlines the amino acid building blocks of this compound, distinguishing between the exocyclic and ring components and their classification as proteinogenic or non-proteinogenic.

Characterization of Non-Proteinogenic Amino Acids

A defining feature of this compound's structure is the presence of several non-proteinogenic amino acids within its peptide core. nih.govasm.org These unusual residues contribute significantly to the molecule's unique architecture and biological properties.

The structure of this compound includes D-pipecolinic acid (Pip), a cyclic non-proteinogenic amino acid. nih.govresearchgate.net Pipecolic acid is a known precursor in the biosynthesis of several other complex natural products. mdpi.com In the context of this compound, this residue contributes to the conformational rigidity of the peptide backbone.

Another unusual amino acid found in this compound is L-threo-β-methylaspartic acid (Me-Asp). asm.orgwikipedia.org This modified amino acid is synthesized from L-glutamate through a reaction catalyzed by the enzyme glutamate (B1630785) mutase. asm.org The presence of methylaspartate is a key characteristic of the friulimicin family of antibiotics. asm.org It is known that some naturally occurring derivatives of friulimicin contain aspartic acid in place of methylaspartic acid, which can affect the antibiotic's activity. asm.org

Pipecolinic Acid (Pip)

Lipid Tail Structural Characterization

Attached to the exocyclic asparagine of the decapeptide core is a branched-chain fatty acid. nih.govresearchgate.net This lipid tail is a crucial component for the antibiotic's mechanism of action, enabling it to interact with and insert into the bacterial cell membrane. d-nb.info For this compound, the lipid tail is specifically a (Z)-12-methyltridec-3-enoic acid, which is a C14 fatty acid. nih.govmdpi.com The presence of a double bond within the fatty acid chain introduces a kink in its structure, which may influence its insertion into the lipid bilayer of target bacteria. nih.gov The acyl residue is considered essential for the antibiotic activity of the molecule. univ-lille.fr

Elucidation of Branched Fatty Acid Composition

The fatty acid component of this compound is crucial for its antibiotic activity. microbiologyresearch.org Research has identified this lipid tail as a branched-chain fatty acid. nih.gov Specifically, the primary fatty acid found in this compound is (Z)-12-methyltridec-3-enoic acid. mdpi.com However, the fatty acid composition can vary, with chain lengths ranging from C13 to C15, and typically featuring iso or anteiso branching at their terminal ends. microbiologyresearch.orgnih.gov

Gene inactivation studies have been instrumental in understanding the biosynthesis of this fatty acid. The gene lipB, which encodes an acyl-CoA dehydrogenase homologue, was identified as being responsible for introducing the characteristic double bond in the acyl residue. microbiologyresearch.org When lipB was inactivated, a derivative of friulimicin was produced that contained a saturated fatty acid and exhibited lower antibiotic activity. microbiologyresearch.org This highlights the importance of the specific fatty acid structure to the biological function of this compound.

ComponentDescriptionReference
Core Fatty Acid (Z)-12-methyltridec-3-enoic acid mdpi.com
Chain Length Variation C13 to C15 microbiologyresearch.org
Branching iso or anteiso at the terminal end nih.gov

Investigation of Unsaturated Bond Stereochemistry (Δcis3)

A defining feature of the friulimicin fatty acid is the presence of a double bond at the Δ3 position with a cis (or Z) configuration. microbiologyresearch.orgnih.gov The introduction of this Δcis3 double bond is catalyzed by the enzyme LipB, an acyl-CoA dehydrogenase. microbiologyresearch.orgresearchgate.net The significance of this specific stereochemistry is underscored by the reduced biological activity of friulimicin derivatives that lack this feature. microbiologyresearch.org The determination of this cis-configuration was confirmed through a combination of mass spectrometric investigations and comprehensive 2-D NMR experiments. nih.gov This specific structural element is a key differentiator for the friulimicin and amphomycin families of antibiotics when compared to the laspartomycin/glycinocin family, which possesses a 2,3-unsaturated fatty acid with E geometry. nih.gov

Advanced Spectroscopic and Structural Methodologies

A suite of sophisticated analytical techniques has been essential in deciphering the complex structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy has been a cornerstone in the structural analysis of this compound. A variety of two-dimensional (2D) NMR experiments were employed to completely assign the NMR data for both this compound and the related compound, amphomycin constituent A-1437 B. nih.gov These experiments confirmed the structures that had been initially determined by mass spectrometry. nih.govcapes.gov.br Furthermore, NMR studies have been crucial in characterizing the proteins involved in friulimicin's biosynthesis, such as the acyl carrier protein LipD. nih.gov Solution NMR was used to determine the structure of apo-LipD, revealing a four-helix bundle similar to other acyl carrier proteins. nih.gov NMR dynamics data also showed that the attachment of the phosphopantetheine moiety to create holo-LipD leads to a more restricted backbone motion, suggesting enhanced stability. nih.gov

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry has played a pivotal role in the initial structural characterization of this compound. nih.gov The principal constituent, this compound, with the molecular formula C59H94N14O19, was structurally detailed through mass spectrometric analysis of its hydrolysis and partial degradation products. nih.gov This technique was also used to sequence the cyclic acyl peptide. nih.gov Furthermore, MS has been used to confirm the identity of UDP-linked cell wall precursors that accumulate in bacteria treated with this compound, providing insights into its mode of action. asm.orgmerlionpharma.com The combination of HPLC and MS has been a powerful tool in these metabolic studies. merlionpharma.com

X-ray Crystallography Studies of Related CDAs and Implications for this compound

While a specific X-ray crystal structure for this compound is not detailed in the provided results, studies on structurally related calcium-dependent antibiotics (CDAs) like tsushimycin (B611499) offer significant insights. Tsushimycin, an amphomycin derivative, was successfully crystallized, and its structure was determined at a high resolution of 1.0 Å. iucr.org This study revealed a saddle-like backbone conformation stabilized by a Ca2+ ion bound within the peptide ring, which is a key factor for the Ca2+-dependence of this class of antibiotics. iucr.org The amino acid sequence of this compound is related to tsushimycin, with the primary difference being an asparagine residue at position 1 in this compound instead of an aspartic acid. iucr.org Given that the amino acid positions involved in Ca2+ binding are conserved across these related molecules, it is likely that this compound adopts a similar conformation and method of binding Ca2+ ions. iucr.org This structural similarity extends to daptomycin (B549167), another clinically important lipopeptide. mdpi.com

Iii. Molecular Mechanism of Action

Primary Cellular Target Identification

Initial studies investigating the impact of Friulimicin B on macromolecular biosynthesis in Bacillus subtilis revealed a significant and specific inhibition of cell wall synthesis. nih.gov This was evidenced by the reduced incorporation of radiolabeled glucosamine, a key component of the cell wall, whereas DNA, RNA, and protein synthesis remained largely unaffected. nih.gov Further investigation pinpointed the specific target within this crucial pathway.

This compound acts by interrupting the cell wall precursor cycle. nih.govnih.govasm.org This was confirmed by the observation that in the presence of the antibiotic, there is an intracellular accumulation of the soluble cell wall precursor, UDP-MurNAc-pentapeptide. merlionpharma.commerlionpharma.com This accumulation indicates a blockage in the subsequent membrane-associated steps of peptidoglycan synthesis. nih.gov

The specific molecular target of this compound has been identified as bactoprenol (B83863) phosphate (B84403) (C55-P). nih.govnih.govasm.org C55-P is a vital lipid carrier molecule responsible for transporting peptidoglycan precursors across the cytoplasmic membrane. nih.govpnas.org this compound forms a stable, stoichiometric complex with C55-P. nih.govasm.org This interaction effectively sequesters C55-P, preventing its participation in the cell wall synthesis cycle. merlionpharma.com The specificity of this interaction was demonstrated in experiments where the antimicrobial activity of this compound was antagonized by the addition of C55-P, but not by other related molecules like lipid I or lipid II. nih.govmerlionpharma.com

Table 1: Inhibition of Lipid I Formation by this compound
Molar Ratio (this compound : C55-P)Inhibition of Lipid I Formation (%)
1:1~60%
2:1100%

Inhibition of Bacterial Cell Wall Biosynthesis

Calcium-Dependent Activity Mechanisms

The antimicrobial activity of this compound is critically dependent on the presence of calcium ions (Ca2+). nih.govnih.govasm.org This dependence is a key feature of its mechanism of action, influencing both its structure and its interaction with its target.

The formation of the inhibitory complex between this compound and C55-P is a Ca2+-dependent process. nih.govnih.govasm.org Calcium ions are believed to act as a bridge, facilitating the interaction between the negatively charged this compound molecule and the negatively charged phosphate group of C55-P. nih.gov This results in a stable ternary complex. The requirement of Ca2+ for this interaction is absolute; in its absence, the antibiotic activity is significantly diminished. nih.gov

Calcium ions also play a crucial role in modulating the conformation of this compound. nih.gov In the presence of Ca2+, the amphiphilicity of the molecule is enhanced, which is indispensable for its antimicrobial activity. nih.govnih.govasm.org Circular dichroism spectroscopy studies have shown that calcium induces a conformational shift in the peptide, adopting a structure that is more suitable for binding to the bacterial membrane and interacting with C55-P. nih.gov This structural change is thought to create a positively charged opening in a tunnel-like structure, which can then accommodate the negatively charged phosphate group of the bactoprenol carrier. nih.gov

Table 2: Effect of Calcium on this compound Activity
ConditionObservationReference
Absence of Ca2+Significantly reduced antimicrobial activity nih.gov
Presence of Ca2+Enhanced amphiphilicity and indispensable for activity nih.govnih.govasm.org
Presence of Ca2+Induces a conformational change suitable for binding nih.gov

Elucidation of Ca2+-Dependent Complex Formation with C55-P

Interruption of Essential Bacterial Pathways

By sequestering C55-P, this compound obstructs more than just peptidoglycan synthesis. C55-P is a universal carrier lipid involved in other essential biosynthetic pathways in Gram-positive bacteria. nih.gov These include the synthesis of wall teichoic acids (WTA) and the formation of polysaccharide capsules. nih.govnih.govasm.org Therefore, by targeting C55-P, this compound simultaneously blocks multiple pathways that are critical for the integrity and function of the bacterial cell envelope, leading to cell death. nih.govmerlionpharma.commerlionpharma.com This multi-target effect contributes to its potent bactericidal activity. nih.gov

Disruption of Peptidoglycan Precursor Cycling

The cornerstone of this compound's activity is its ability to interrupt the peptidoglycan precursor cycle. nih.govnih.govmerlionpharma.com This process is critically dependent on the lipid carrier bactoprenol phosphate (C55-P), which transports the building blocks of the peptidoglycan layer across the cell membrane. nih.govtandfonline.com

This compound, in a calcium-dependent manner, forms a stable complex with C55-P. nih.govasm.orgnih.gov This sequestration of C55-P effectively removes it from the biosynthetic pathway, preventing the transport of peptidoglycan precursors. nih.govtandfonline.com The consequence of this action is the intracellular accumulation of the soluble cell wall precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide). nih.govresearchgate.net This accumulation is a clear indicator that the early cytoplasmic steps of peptidoglycan synthesis are intact, but the subsequent membrane-associated steps are blocked. nih.gov

Interference with Wall Teichoic Acid (WTA) Biosynthesis

The impact of this compound extends beyond peptidoglycan synthesis. The lipid carrier C55-P is also essential for the biosynthesis of wall teichoic acids (WTAs), which are crucial anionic glycopolymers in the cell walls of Gram-positive bacteria. nih.govresearchgate.netmerlionpharma.com By forming a complex with C55-P, this compound simultaneously obstructs the WTA biosynthetic pathway. nih.govmerlionpharma.commerlionpharma.com This dual inhibition of two major cell wall components significantly compromises the integrity of the bacterial cell envelope. merlionpharma.commerlionpharma.com

Effects on Polysaccharide Transport and Capsule Formation

The role of C55-P as a lipid carrier is not limited to peptidoglycan and WTA synthesis. It is also involved in the transport of polysaccharides for capsule formation. nih.govmdpi.com Consequently, by sequestering C55-P, this compound is likely to inhibit the formation of the bacterial capsule, an important virulence factor for many pathogenic bacteria. nih.govresearchgate.net This broad-spectrum inhibition of C55-P-dependent pathways underscores the multifaceted impact of this compound on the bacterial cell envelope. nih.govmdpi.com

Comparative Mechanistic Studies

Understanding the unique mechanism of this compound is enhanced by comparing it to other antibiotics, particularly those with structural similarities or that induce similar cellular stress responses.

Analysis of Cell Envelope Stress Responses Induced by this compound

The inhibition of cell wall synthesis by this compound triggers a characteristic cell envelope stress response in bacteria.

Treatment of Bacillus subtilis with this compound leads to the strong induction of genes regulated by extracytoplasmic function (ECF) σ factors, particularly σM and σV. asm.orgresearchgate.netnih.gov These σ factors are key regulators of the cell envelope stress response, and their activation is a hallmark of interference with cell wall integrity. nih.govresearchgate.net The induction of the σM regulon is a notable response to the depletion of the C55-P pool. researchgate.netresearchgate.net In contrast to other cell wall active antibiotics like bacitracin and vancomycin, this compound does not significantly induce the LiaRS two-component system, which is another major cell envelope stress response pathway. asm.orgmerlionpharma.com This differential activation of stress response pathways further distinguishes the mechanism of this compound. merlionpharma.comresearchgate.net

FeatureThis compoundDaptomycin (B549167)
Primary Target Bactoprenol Phosphate (C55-P) nih.govnih.govCell Membrane nih.govasm.org
Effect on Membrane No significant depolarization nih.govMembrane depolarization, pore formation nih.gov
Accumulation of UDP-MurNAc-pentapeptide Yes nih.govresearchgate.netNo nih.govresearchgate.net
Induction of LiaRS system in B. subtilis No asm.orgmerlionpharma.comYes asm.orgmerlionpharma.com
Induction of ECF σ factors (σM, σV) in B. subtilis Strong induction asm.orgresearchgate.netnih.govWeaker induction asm.orgnih.gov
Comparative Proteomic Profiling

Comparative proteomic and transcriptomic analyses have been instrumental in elucidating the distinct molecular mechanism of this compound, particularly when contrasted with the structurally similar lipopeptide antibiotic, Daptomycin. nih.govasm.org Studies using the model organism Bacillus subtilis have revealed that while both antibiotics trigger a cell envelope stress response, the specific regulatory pathways activated are notably different, indicating distinct modes of action. asm.orgfrontiersin.org

When B. subtilis is exposed to this compound or Daptomycin, both compounds induce a set of general cell wall stress marker proteins. merlionpharma.comresearchgate.net However, in-depth expression profiling highlights crucial differences. Daptomycin exclusively and strongly induces the LiaRS two-component system, which is a sensor for cell envelope stress that detects lipid II cycle inhibitors. asm.orgmerlionpharma.com In contrast, this compound does not trigger this specific pathway. asm.orgresearchgate.net

Conversely, this compound provokes a significantly stronger response from the extracytoplasmic function (ECF) σ factors, particularly σM and σV, compared to Daptomycin. asm.org this compound also uniquely induces the expression of another ECF σ factor, σYlaC. asm.org The more potent activation of these ECF-dependent genes by this compound is a true, antibiotic-specific difference and not a secondary effect of the lack of LiaRS induction. asm.org These findings from proteomic and transcriptomic profiling were critical in demonstrating that despite their structural similarities, this compound and Daptomycin have different molecular targets. The response to this compound points towards an inhibition of the lipid II cycle, but at a different step than that affected by Daptomycin. asm.org Specifically, detailed biochemical studies confirmed that this compound inhibits cell wall biosynthesis by binding to bactoprenol phosphate, a mechanism distinct from Daptomycin's membrane-interfering action. nih.govasm.org

Table 1: Comparative Induction of Stress Response Regulons in B. subtilis

Stress Regulon/Protein Induction by this compound Induction by Daptomycin Significance of Response
LiaRS System No significant induction asm.org Strong and exclusive induction asm.org Indicates interference with the lipid II cycle, specific to Daptomycin's mechanism.
σM Regulon Strong induction asm.org Moderate induction asm.org A general cell envelope stress response, but significantly more pronounced with this compound.
σV Regulon Strong induction asm.org Moderate induction asm.org Another general cell envelope stress indicator, more strongly activated by this compound.
σYlaC Regulon Induced asm.org Not induced asm.org A unique response to this compound, further distinguishing its mechanism.

| LiaH Protein | Not induced asm.org | Exclusively induced merlionpharma.com | A specific marker induced by lipid II cycle inhibitors like Daptomycin. merlionpharma.com |

Molecular Interactions at the Membrane Interface

Investigation of this compound Interaction with Bacterial Membranes

The antibacterial activity of this compound is predicated on its specific interaction with the bacterial cell membrane, leading to the inhibition of cell wall synthesis without causing significant membrane disruption or pore formation. nih.govasm.org Unlike Daptomycin, which is known to depolarize and perforate the cell membrane, this compound has a defined molecular target within the membrane: the lipid carrier bactoprenol phosphate (C55-P). nih.govasm.orgasm.org

The interaction is critically dependent on the presence of calcium ions (Ca2+). asm.orgnih.gov this compound forms a Ca2+-dependent complex with C55-P. nih.govasm.orgnih.gov This complex formation effectively sequesters C55-P, preventing its participation in the cell wall precursor cycle. nih.govnih.gov C55-P is an essential carrier molecule that transports peptidoglycan precursors across the cytoplasmic membrane. nih.govasm.org By binding to C55-P, this compound interrupts this crucial transport step, thereby halting cell wall biosynthesis. nih.govmdpi.com

Furthermore, since C55-P is also a carrier for the biosynthesis of other essential cell envelope components like wall teichoic acids (WTA) and capsular polysaccharides, this compound's action likely obstructs multiple biosynthetic pathways simultaneously. nih.govmerlionpharma.comnih.gov Studies using model membranes and biosensor-based detection have confirmed that this compound's binding affinity is significantly higher for membranes containing C55-P. mdpi.comresearchgate.net Investigations into membrane integrity, monitoring potassium leakage and membrane potential, have shown that this compound does not cause the pore formation or depolarization characteristic of antibiotics like Daptomycin or nisin. asm.orgasm.orgresearchgate.net This confirms that its primary mechanism is the targeted inhibition of a biosynthetic pathway at the membrane interface, rather than general membrane damage. nih.govasm.org

Role of Amphiphilicity in Target Recognition and Binding

The amphiphilicity of this compound is significantly enhanced in the presence of Ca2+ ions, which are indispensable for its antibacterial activity. nih.govasm.orgnih.gov The binding of Ca2+ is thought to induce a conformational change in the peptide, shifting it into a conformation suitable for binding. researchgate.net It is also proposed that Ca2+ acts as a bridge between the negatively charged antibiotic and the negatively charged phosphate group of its target, bactoprenol phosphate (C55-P). mdpi.comresearchgate.net

This enhanced, Ca2+-mediated amphipathicity allows the this compound molecule to effectively partition into the bacterial cytoplasmic membrane. mdpi.com The initial interaction is likely driven by the attraction between the polar peptide head and the phospholipid head groups of the membrane, followed by the insertion of the lipid tail into the hydrophobic core of the bilayer. researchgate.net This positions the antibiotic at the interface where its target, C55-P, is located, facilitating the specific, high-affinity binding that leads to the inhibition of cell wall synthesis. nih.govmdpi.com Therefore, the amphiphilic character of this compound is not merely a passive property but an active and essential component of its target recognition and binding mechanism. mdpi.comresearchgate.net

Iv. Biosynthesis of Friulimicin B

Biosynthetic Gene Cluster Analysis

The genetic blueprint for friulimicin production is encoded in a specific region of the Actinoplanes friuliensis chromosome, known as a biosynthetic gene cluster (BGC). Analysis of this cluster provides critical insights into the step-by-step construction of the antibiotic.

The complete friulimicin biosynthetic gene cluster (fri) from Actinoplanes friuliensis has been identified and sequenced, revealing a sequence spanning 24 open reading frames (ORFs). nih.gov Initial work identified a 15.4-kb DNA fragment of the cluster. nih.gov Subsequent screening of a cosmid library and sequencing of overlapping cosmids allowed for the characterization of the entire gene cluster. nih.gov This comprehensive sequencing effort was essential for understanding the functions of the various enzymes involved in producing friulimicin, including those responsible for synthesizing its unusual amino acid components, such as D-pipecolinic acid and L-threo-β-methylaspartic acid. nih.gov The cluster contains genes for the core peptide synthesis, fatty acid modification, regulation, and transport. nih.govnih.gov

Analysis of the 24 ORFs within the fri gene cluster has assigned putative functions to the proteins they encode based on homology to known proteins. nih.gov These functions can be broadly categorized into several groups: nonribosomal peptide synthesis, fatty acid synthesis and linkage, synthesis of nonproteinogenic amino acids, regulation, and transport/resistance. nih.govresearchgate.net For instance, the pip gene was identified as a lysine (B10760008) cyclodeaminase involved in producing the pipecolinic acid precursor. nih.gov Similarly, the dabA and dabB genes are involved in the biosynthesis of 2,3-diaminobutyric acid. nih.gov Four distinct regulatory genes, regA, regB, regC, and regD, were also identified, with RegA shown to be a positive regulator for the majority of the biosynthetic genes. nih.govmdpi.com

The table below summarizes the key ORFs and their proposed functions in the biosynthesis of Friulimicin B.

Gene/ORF GroupProposed Function
NRPS Genes
pstA, pstB, pstC, pstDEncode the four multimodular Nonribosomal Peptide Synthetases that assemble the peptide core. nih.gov
Fatty Acid Metabolism
lipAAcyl-CoA synthase; involved in activating the fatty acid for attachment. researchgate.net
lipDAcyl carrier protein (ACP); shuttles the fatty acid during modification and transfer. nih.gov
Amino Acid Precursor Synthesis
pipLysine cyclodeaminase; synthesizes L-pipecolinic acid from L-lysine. nih.gov
dabA, dabBInvolved in the synthesis of 2,3-diaminobutyric acid (Dab). nih.gov
glmA, glmBGlutamate (B1630785) mutase subunits; catalyze the formation of methylaspartate. asm.org
Regulation
regA, regB, regC, regDTranscriptional regulators that control the expression of the biosynthetic genes. nih.govmdpi.com
Transport/Resistance
expAATP-binding component of an ABC transporter, likely involved in export and self-resistance. researchgate.netasm.org

Identification and Sequencing of the fri Gene Cluster in Actinoplanes friuliensis

Nonribosomal Peptide Synthetase (NRPS) System

The core of the friulimicin assembly line is the Nonribosomal Peptide Synthetase (NRPS) system, a group of large, modular enzymes that function as a programmable template for peptide synthesis. ebi.ac.uk

The biosynthesis of the friulimicin peptide backbone is catalyzed by four large NRPS enzymes: PstA, PstB, PstC, and PstD. nih.gov These enzymes work in a coordinated, assembly-line fashion. researchgate.net Each module within these enzymes is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. ebi.ac.uk The process begins with the attachment of a fatty acid chain to the first amino acid, followed by the sequential addition of the remaining nine amino acids that form the cyclic peptide core and the exocyclic asparagine residue. nih.govnih.gov This ribosome-independent mechanism allows for the incorporation of non-proteinogenic amino acids, which are characteristic of friulimicin, such as D-pipecolinic acid and methylaspartic acid. nih.gov

Each NRPS module has a distinct architecture of catalytic domains that perform specific functions. The essential domains are the Adenylation (A) domain, which selects and activates a specific amino acid as an acyl-adenylate, and the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, which covalently binds the activated amino acid via a phosphopantetheine arm. ebi.ac.ukresearchgate.net The Condensation (C) domain then catalyzes the formation of a peptide bond between the amino acids held by adjacent modules. researchgate.net

The fri gene cluster encodes NRPSs containing a total of eleven modules, corresponding to the eleven amino acids in the final lipopeptide structure. nih.gov The organization is as follows: PstA contains one module, PstB has two, PstC has six, and PstD contains two modules. nih.gov The specific order of these modules on the enzymes dictates the final sequence of the friulimicin peptide.

The table below outlines the modular organization of the Friulimicin NRPS system.

NRPS EnzymeModule NumberActivated Amino Acid
PstA 1Asparagine (Asn)
PstB 2L-threo-2,3-diaminobutyric acid (Dab)
3D-erythro-2,3-diaminobutyric acid (Dab)
PstC 4Glycine (B1666218) (Gly)
5L-threo-β-methylaspartic acid (MeAsp)
6Aspartic Acid (Asp)
7Glycine (Gly)
8D-Alanine (D-Ala)
9Valine (Val)
PstD 10D-Pipecolinic acid (Pip)
11Proline (Pro)

Note: The table reflects the sequence of amino acid incorporation as deduced from the gene cluster analysis. The fatty acid chain is attached to the N-terminal Asn. nih.gov

The final step in the synthesis of the friulimicin peptide is the release of the linear chain from the NRPS assembly line and its subsequent cyclization. This crucial reaction is catalyzed by a Thioesterase (TE) domain located at the C-terminal end of the final NRPS enzyme, PstD. nih.govcore.ac.uk The TE domain acts as a macrocyclization catalyst. core.ac.uk It cleaves the thioester bond that tethers the completed peptide to the final T domain. It then facilitates an intramolecular condensation reaction, forming a stable lactam (amide) bond. In this compound, this cyclization occurs between the carboxyl group of the C-terminal proline (residue 11) and the side-chain amino group of the diaminobutyric acid at position 2 (Dab-2), creating the characteristic 10-amino acid ring structure. nih.gov This regiospecific cyclization is critical for the antibiotic's final conformation and biological activity. core.ac.ukresearchgate.net

Module Organization and Domain Architecture

Biosynthesis of Non-Proteinogenic Amino Acids

The peptide core of this compound is distinguished by the presence of three non-proteinogenic amino acids: L-threo-β-methylaspartic acid, L-pipecolinic acid, and 2,3-diaminobutyric acid. asm.orgnih.govnih.gov The genes responsible for synthesizing these unique building blocks are located within the friulimicin biosynthetic gene cluster, ensuring a coordinated supply for the NRPS assembly line. nih.govasm.org

One of the unusual residues in this compound is L-threo-β-methylaspartate. wikipedia.orgresearchgate.net This amino acid is not derived from primary metabolism directly but is synthesized from L-glutamate through a rearrangement reaction catalyzed by an adenosylcobamide (coenzyme B₁₂)-dependent glutamate mutase. asm.orgnih.gov This enzymatic mechanism was previously noted primarily in the glutamate fermentation pathways of Clostridium species. asm.orgnih.gov

Within the A. friuliensis gene cluster, two genes, glmA and glmB, were identified as encoding the subunits of this critical enzyme. nih.govnih.gov The active glutamate mutase is a complex composed of two subunits, GlmA and GlmB, encoded by these overlapping genes. nih.govdntb.gov.ua For successful functional analysis, researchers had to genetically fuse the glmA and glmB genes. The resulting fusion protein was then overexpressed in the heterologous host Streptomyces lividans and purified in its active form, confirming its role in methylaspartate production. nih.govdntb.gov.ua Targeted inactivation of these genes demonstrated their direct involvement in the biosynthesis of friulimicin. nih.gov

Table 1: Genes for Methylaspartic Acid Synthesis

GeneEncoded ProteinFunctionSource
glmAGlutamate mutase subunit A (GlmA)Small subunit of the glutamate mutase complex. asm.orgnih.gov
glmBGlutamate mutase subunit B (GlmB)Large subunit of the glutamate mutase complex. asm.orgnih.gov

Pipecolinic acid is another non-proteinogenic amino acid integrated into the friulimicin peptide core. researchgate.netmdpi.combiorxiv.org It is a cyclic amino acid derived from L-lysine. researchgate.net The friulimicin biosynthetic gene cluster contains the gene pip, which encodes a lysine cyclodeaminase responsible for this conversion. nih.govbiorxiv.org

The function of the Pip enzyme was confirmed through heterologous expression of the pip gene in Escherichia coli. nih.gov This experiment provided biochemical evidence for the enzyme's ability to catalyze the stereoselective synthesis of L-pipecolinic acid from L-lysine. nih.gov The reaction mechanism is a deaminative cyclization, where the α-amino group of lysine is removed, followed by an internal cyclization and subsequent reduction to form L-pipecolic acid. nih.gov This one-step conversion is catalyzed by the single enzyme, lysine cyclodeaminase (Pip). researchgate.netnih.gov

Table 2: Gene for Pipecolinic Acid Synthesis

GeneEncoded ProteinFunctionSource
pipLysine cyclodeaminase (Pip)Catalyzes the stereoselective synthesis of L-pipecolinic acid from L-lysine. nih.gov

The friulimicin structure contains two residues of 2,3-diaminobutyric acid (Dab). nih.govresearchgate.netresearchgate.net The biosynthesis of this unusual amino acid is governed by the dabA and dabB genes, which are also located in the friulimicin gene cluster. nih.govnih.gov

The involvement of these genes was demonstrated through gene inactivation experiments. nih.gov Mutants in which dabA or dabB were disrupted were unable to produce friulimicin. However, antibiotic production could be restored in these mutants by feeding them a hydrolysate containing 2,3-diaminobutyric acid, confirming the role of these genes in synthesizing this specific precursor. nih.gov Based on sequence similarity, DabA is homologous to pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent cysteine synthases, and DabB shows similarity to arginosuccinate lyase, suggesting their respective roles in the synthesis of Dab from a primary metabolic precursor. researchgate.netpnas.orgmdpi.com

Table 3: Genes for Diaminobutyric Acid Synthesis

GeneEncoded ProteinPutative FunctionSource
dabADabAHomologous to cysteine synthase; likely involved in the initial step of Dab synthesis. nih.govpnas.org
dabBDabBHomologous to arginosuccinate lyase; likely involved in a subsequent step of Dab synthesis. nih.govpnas.org

Pipecolinic Acid Synthesis via Lysine Cyclodeaminase (Pip)

Fatty Acyl Chain Biosynthesis and Linkage

A defining feature of this compound is its N-terminal fatty acyl chain, which is essential for its potent antibiotic activity. nih.govmicrobiologyresearch.org This lipid moiety is a branched-chain fatty acid, typically varying in length from C13 to C15. nih.govmicrobiologyresearch.org The biosynthesis, activation, and attachment of this side chain are managed by a dedicated set of enzymes encoded by lip genes within the biosynthetic cluster.

The synthesis and linkage of the fatty acid component are proposed to involve at least two key enzymes, encoded by the lipA and lipD genes. asm.org The lipA gene product shows similarity to acyl-CoA ligases and contains a conserved AMP-binding domain motif, suggesting its role is to activate the fatty acid by converting it to an acyl-AMP intermediate. asm.orgresearchgate.net The lipD gene encodes an acyl carrier protein (ACP), which is believed to shuttle the activated fatty acid during the initiation of friulimicin assembly. asm.orgresearchgate.net

Table 4: Genes for Lipid Moiety Formation and Linkage

GeneEncoded ProteinPutative FunctionSource
lipAAcyl-CoA Ligase homologActivates the fatty acid side chain. asm.org
lipDAcyl Carrier Protein (ACP)Shuttles the activated fatty acid for linkage to the peptide core. asm.org

A structurally significant and functionally critical feature of friulimicin's lipid tail is a characteristic double bond at the Δcis3 position. nih.govmicrobiologyresearch.org The introduction of this unusual unsaturation is catalyzed by the enzyme LipB, an acyl-CoA dehydrogenase homologue encoded by the lipB gene. nih.govmicrobiologyresearch.orgasm.org

The function of LipB was unequivocally demonstrated through genetic manipulation. microbiologyresearch.org An insertion mutant was created where the lipB gene was disrupted. This mutant produced a friulimicin derivative, named FR242, which was found to possess a saturated acyl chain instead of the unsaturated one present in the wild-type molecule. nih.govmicrobiologyresearch.org This structural change resulted in significantly lower antibiotic activity. nih.govmicrobiologyresearch.org The role of LipB was further confirmed by expressing the lipB gene in Streptomyces lividans, a host that does not normally produce such fatty acids. The engineered strain began to produce novel unsaturated fatty acids, providing direct evidence that LipB is the dehydrogenase responsible for introducing the Δcis3 double bond into the acyl residue of friulimicin. nih.govmicrobiologyresearch.org

Table 5: Gene for Δcis3 Double Bond Formation

GeneEncoded ProteinFunctionSource
lipBAcyl-CoA Dehydrogenase (LipB)Introduces the characteristic Δcis3 double bond into the fatty acyl side chain. nih.govmicrobiologyresearch.org

Acyl Carrier Proteins (ACPs) and Acylation Reactions

The biosynthesis of this compound, a potent lipopeptide antibiotic, is initiated by the attachment of a branched-chain fatty acid to the N-terminal amino acid of the peptide chain. This crucial acylation step is mediated by a dedicated set of enzymes and a freestanding acyl carrier protein (ACP). nih.govnih.gov The initiation of lipopeptide synthesis in pathways like that of friulimicin typically involves a fatty-acyl AMP ligase (FAAL), a freestanding ACP, and a specialized condensation domain on the first nonribosomal peptide synthetase (NRPS) module to couple the fatty acid to the first amino acid. researchgate.net

In the friulimicin biosynthetic gene cluster from Actinoplanes friuliensis, the gene product of lipD has been identified as this essential freestanding ACP. nih.gov Phylogenetic analysis confirms that LipD is closely related to other freestanding ACPs whose genes are located near NRPS gene clusters. nih.gov The LipD protein plays a central role in the acylation reaction, where the attachment of the fatty acid promotes the antibiotic's activity. nih.gov

Structural and dynamic characterization of LipD reveals that it adopts a canonical four-helix bundle structure, which is a common fold for ACPs from fatty acid synthase (FAS), polyketide synthase (PKS), and NRPS systems. nih.gov However, subtle differences in the lengths of helices and loop regions exist. nih.gov A key feature of ACPs is the post-translational modification of a conserved serine residue (Ser47 in LipD) with a 4'-phosphopantetheine (B1211885) (Ppant) arm, converting the inactive apo-ACP to the functional holo-ACP. nih.gov NMR dynamics data indicate that the attachment of the Ppant moiety restricts the backbone motions in holo-LipD compared to apo-LipD, leading to enhanced stability, a characteristic also observed in differential scanning calorimetry experiments. nih.gov This increased stability of the holo-form is proposed to be important for recognition by its cognate enzymes during the acylation process. nih.gov

Unlike some other ACPs, the folding of LipD is not strictly dependent on divalent cations. nih.gov However, the presence of Ca²⁺ or Mg²⁺ can increase the protein's stability. nih.gov The surface charges of LipD differ from those of the FAS-ACP from A. friuliensis, which may allow the acyl-CoA ligase to interact preferentially with LipD for the specific initiation of friulimicin biosynthesis. nih.gov

Feature of LipD ACPDescriptionReference(s)
Gene lipD nih.gov
Type Freestanding Acyl Carrier Protein (ACP) nih.govresearchgate.net
Structure Canonical four-helix bundle nih.gov
Active Site Phosphopantetheine (Ppant) arm attached to Ser47 nih.gov
Function Carries the branched-chain fatty acid for acylation nih.govnih.gov
Stability Enhanced by Ppant attachment and divalent cations (Ca²⁺, Mg²⁺) nih.gov

Post-Translational Modifications and Maturation

The complete, bioactive structure of this compound is achieved through a series of modifications to the peptide backbone and the fatty acid side chain after their initial assembly by the NRPS machinery. nih.govnih.gov These modifications include the formation of non-proteinogenic amino acids, cyclization of the peptide core, and desaturation of the acyl tail. nih.govdntb.gov.ua

The peptide component of this compound is notable for its unusual amino acids, including L-threo-β-methylaspartic acid, D-pipecolinic acid, and L-threo- and D-erythro-2,3-diaminobutyric acid (Dab). nih.govnih.gov The biosynthetic gene cluster contains specific genes dedicated to the synthesis of these precursors. nih.govnih.gov

Methylaspartic Acid : The production of methylaspartate is facilitated by a glutamate mutase mechanism. nih.gov Two genes, glmA and glmB, located within the friulimicin gene cluster, are responsible for this rearrangement of L-glutamate. nih.govasm.org The active enzyme consists of two subunits, and their involvement in friulimicin biosynthesis was confirmed through gene disruption mutagenesis. dntb.gov.uaasm.org

Pipecolinic Acid : The D-pipecolinic acid residue is synthesized from L-lysine. mdpi.com The gene pip, encoding a lysine cyclodeaminase, has been identified in the gene cluster. nih.govnih.gov Heterologous expression of this gene provided biochemical evidence for the stereoselective synthesis of L-pipecolinic acid, which is then presumably epimerized to the D-configuration incorporated into friulimicin. nih.govnih.gov

2,3-Diaminobutyric Acid (Dab) : The involvement of the dabA and dabB genes in the biosynthesis of 2,3-diaminobutyric acid has been demonstrated through gene inactivation and subsequent feeding experiments. nih.govnih.gov

Another critical modification occurs on the acyl residue. This compound possesses a branched-chain fatty acid with a Δcis3 double bond. nih.gov An acyl-CoA dehydrogenase homolog, encoded by the lipB gene, is involved in the formation of this specific double bond. dntb.gov.ua Inactivation of the lipB gene resulted in the production of a friulimicin derivative lacking the double bond, which exhibited reduced antibiotic activity. dntb.gov.ua

The final maturation steps involve the cyclization of the decapeptide core, which is catalyzed by a thioesterase (TE) domain located at the terminus of the final NRPS module, PstD. nih.gov This TE domain releases the fully assembled and modified lipopeptide from the NRPS enzyme, concurrently forming the stable macrocyclic structure characteristic of this compound. nih.gov

ModificationPrecursor(s)Key Gene(s)/Enzyme(s)Resulting StructureReference(s)
Methylaspartate Formation L-GlutamateglmA, glmB (Glutamate Mutase)L-threo-β-methylaspartic acid nih.govasm.org
Pipecolic Acid Formation L-Lysinepip (Lysine Cyclodeaminase)D-pipecolinic acid nih.govnih.govmdpi.com
Dab Formation Not specifieddabA, dabB2,3-diaminobutyric acid nih.govnih.govresearchgate.net
Acyl Chain Desaturation Saturated fatty acidlipB (Acyl-CoA Dehydrogenase)Δcis3 double bond nih.govdntb.gov.ua
Macrolactamization Linear lipopeptidePstD (Thioesterase Domain)Cyclic decapeptide core nih.gov

V. Synthetic and Semisynthetic Strategies

Total Chemical Synthesis Approaches

A complete chemical synthesis of Friulimicin B would require the precise assembly of its decapeptide core, which contains several unusual amino acids, followed by macrocyclization and the attachment of its characteristic lipid tail. nih.gov The approaches outlined below are based on established synthetic routes for similar complex lipopeptides. frontiersin.orgresearchgate.net

The construction of the linear peptide backbone of this compound is ideally suited for Solid-Phase Peptide Synthesis (SPPS). uni-marburg.deucl.ac.uk This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com

Process : The most common strategy employed is the fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) approach. encyclopedia.pub In this process, the peptide is assembled from the C-terminus to the N-terminus. Each cycle of amino acid addition consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing chain, followed by the coupling of the next Fmoc-protected amino acid. bachem.com

Unusual Amino Acids : A key challenge in the synthesis of the this compound peptide core is the incorporation of its non-proteinogenic amino acids. nih.gov These include D-pipecolinic acid, L-threo-β-methylaspartic acid, and L-2,3-diaminobutyric acid, which would need to be synthesized as appropriately protected building blocks prior to their incorporation via SPPS. nih.govnih.gov

Table 1: Amino Acid Composition of the this compound Peptide Core nih.govnih.gov

Position Amino Acid Abbreviation Notes
1 Aspartic Acid Asp
2 Glycine (B1666218) Gly
3 Valine Val
4 D-Pipecolinic Acid D-Pip Unusual Amino Acid
5 Proline Pro
6 Aspartic Acid Asp
7 L-threo-β-Methylaspartic Acid Me-Asp Unusual Amino Acid
8 L-2,3-Diaminobutyric Acid Dab Site of cyclization
9 Aspartic Acid Asp
10 Glycine Gly C-terminus of the ring

Once the linear peptide precursor is fully assembled, it is cleaved from the solid support. The subsequent and most challenging step is the intramolecular macrocyclization to form the cyclic peptide core. nih.gov This is typically performed in the solution phase.

Macrolactamization : The cyclic structure of this compound is formed by a lactam (amide) bond. nih.gov The synthesis strategy would involve forming this bond between the C-terminal carboxyl group of glycine at position 10 and the side-chain amino group of the diaminobutyric acid at position 8. nih.govresearchgate.net

Reaction Conditions : To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is carried out under high-dilution conditions (e.g., 0.5-1.0 mM). mdpi.com Various coupling reagents can be employed to activate the C-terminal carboxyl group, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMTMM) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). frontiersin.orgmdpi.com

The final step in a total synthesis would be the integration of the branched C14 fatty acid tail. nih.gov A common and effective strategy for lipopeptides is the late-stage incorporation of this lipid moiety. frontiersin.orgresearchgate.net

This approach involves coupling the fatty acid to the N-terminal exocyclic asparagine residue of the fully assembled linear peptide, just prior to the solution-phase cyclization step. frontiersin.orgfrontiersin.org This timing avoids potential issues the hydrophobic tail might cause during the repetitive steps of SPPS, such as aggregation or incomplete reactions. researchgate.net

Solution-Phase Cyclization Techniques

Semisynthetic Approaches

Semisynthetic strategies leverage the natural biosynthetic machinery of the producing organism, Actinoplanes friuliensis, to create the core Friulimicin structure, which is then modified using chemical or enzymatic methods. ukri.orgnih.gov These approaches can be more efficient than total synthesis for generating novel analogues.

This strategy involves altering the building blocks available to the non-ribosomal peptide synthetase (NRPS) machinery that assembles Friulimicin.

Mutasynthesis : This technique involves creating a mutant strain of A. friuliensis by deleting a gene essential for the biosynthesis of one of the peptide's precursors. ukri.org For instance, researchers have identified the glutamate (B1630785) mutase genes (glmA and glmB) responsible for producing the β-methylaspartate residue. nih.govasm.org Inactivating these genes halts the production of natural Friulimicin. nih.gov The mutant strain can then be fed synthetic analogues of methylaspartate, which may be incorporated by the NRPS machinery to produce novel Friulimicin derivatives. ukri.orgresearchgate.net

Precursor-Directed Biosynthesis : This method involves feeding the wild-type organism with high concentrations of synthetic analogues of natural precursors, such as structural variants of the fatty acid side chain. These synthetic precursors compete with the natural ones for incorporation into the final molecule, leading to the production of new lipopeptides.

Chemoenzymatic synthesis is a powerful hybrid approach that combines the flexibility of chemical synthesis with the high selectivity of biological catalysts. nih.govasm.org This strategy has been successfully applied to produce derivatives of the related lipopeptide antibiotic daptomycin (B549167) and provides a viable route for Friulimicin analogues. pnas.orgmdpi.com

The general process involves two key stages:

Chemical Synthesis of a Linear Precursor : SPPS is used to synthesize a linear peptide sequence corresponding to that of Friulimicin. uni-marburg.deasm.org Instead of a standard C-terminal carboxylic acid, the peptide is synthesized as a thioester, often using an N-acetylcysteamine (SNAC) group. This thioester mimics the natural substrate bound to the NRPS. nih.gov

Enzymatic Cyclization : The synthetic linear peptide-thioester is then treated with an excised thioesterase (TE) domain. asm.org TE domains are the catalytic units at the end of NRPS assembly lines that are responsible for cleaving the completed peptide from the synthetase and, in this case, catalyzing its macrocyclization. nih.gov This enzymatic step ensures high regio- and stereoselectivity, avoiding the formation of undesired side products that can occur in purely chemical cyclization. asm.org This method allows for the creation of various derivatives by simply altering the sequence of the chemically synthesized peptide precursor. uni-marburg.de

Table 2: General Steps in a Chemoenzymatic Approach for Friulimicin Analogues

Step Method Description Key Advantage
1. Precursor Synthesis Solid-Phase Peptide Synthesis (SPPS) A linear peptide, terminating in a thioester (e.g., SNAC-thioester), is chemically synthesized. The sequence can be easily varied. Rapid and flexible synthesis of diverse linear precursors. asm.org
2. Enzyme Preparation Recombinant Protein Expression The thioesterase (TE) domain from the Friulimicin NRPS is produced and purified from a heterologous host like E. coli. Access to a highly specific biological catalyst.
3. Cyclization In Vitro Enzymatic Reaction The synthetic peptide-thioester is incubated with the purified TE domain, which catalyzes the intramolecular cyclization reaction. High regio- and stereoselectivity, leading to a clean product. nih.gov

Manipulation of Natural Precursors

Analog Design and Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the different components of this compound contribute to its biological function. By synthesizing analogs with precise modifications and evaluating their antibacterial efficacy, researchers can identify the key structural motifs required for activity. These investigations provide a roadmap for designing new derivatives with enhanced properties. mdpi.comnih.gov For calcium-dependent lipopeptides like this compound, SAR studies focus on the peptide macrocycle, the exocyclic amino acid, and the lipid tail.

The decapeptide macrocycle of this compound is a primary target for modification. It contains several unusual amino acids and a conserved calcium-binding motif (Asp-X-Asp-Gly), which are critical for its mechanism of action. rsc.orgresearchgate.net Synthetic strategies often involve a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization to build the core ring structure. researchgate.net

Research on closely related calcium-dependent antibiotics (CDAs), such as laspartomycin C, which shares significant structural homology with this compound, provides critical insights. A series of synthetic analogs inspired by both laspartomycin and friulimicin/amphomycin structures were created to probe the structural requirements for activity. rsc.org

Key findings from these studies include:

Role of Amino Acid at Position 10: The amino acid at position 10 plays a crucial role in the proper formation of the active antibiotic complex. In friulimicin, this position is occupied by Valine (Val). In studies on a laspartomycin scaffold, replacing the native Isoleucine (Ile) at position 10 with Val led to a significant, stepwise enhancement in antibacterial activity. rsc.orgresearchgate.net Conversely, replacing Ile10 with smaller residues like Glycine (Gly) or Alanine (Ala) resulted in a severe loss of activity. rsc.org This suggests that the steric bulk of the Val10 side chain in friulimicin is optimized for the packing of the active oligomeric complex, which is essential for binding to its target, bactoprenol (B83863) phosphate (B84403) (C₅₅-P). researchgate.net

Influence of Glycine Residues: The peptide backbone contains achiral glycine residues that contribute to its conformational flexibility. Replacing the Gly at position 4 in a laspartomycin analog with either L-Ala or D-Ala produced compounds with activity similar to the parent molecule. However, at position 6 (part of the Asp-X-Asp-Gly motif), substituting Gly with D-Ala resulted in an analog that was 16-fold more active than the corresponding L-Ala variant, indicating that a D-stereocenter at this position is highly favorable for activity. rsc.org

Combined Effects: The antibacterial potency of these lipopeptides is the result of a complex interplay between residues at different positions. Enhanced activity in friulimicin/amphomycin-like analogs depends on a combination of an acidic side chain at position 4 (Asp), a basic side chain at position 9, and the moderately bulky side chain of Val at position 10. rsc.org

Compound/AnalogModification from Laspartomycin C BackboneMinimum Inhibitory Concentration (MIC) in μg/mL vs. MRSA USA300Reference
Laspartomycin C(Ile at pos 10)8 rsc.org
Analog with Val at pos 10 Ile10 → Val1 rsc.org
Analog with Nval at pos 10Ile10 → Nval2 rsc.org
Analog with Abu at pos 10Ile10 → Abu4 rsc.org
Analog with Ala at pos 10Ile10 → Ala32 rsc.org
Analog with Gly at pos 10Ile10 → Gly>64 rsc.org
Laspartomycin C Analog (Gly6 -> D-Ala6) Gly6 → D-Ala8 rsc.org
Laspartomycin C Analog (Gly6 -> L-Ala6)Gly6 → L-Ala128 rsc.org

The exocyclic portion of this compound, consisting of an acylated asparagine (Asn) residue, is another key area for synthetic modification. This region differentiates the friulimicin family from the closely related amphomycin family, which features an acylated aspartic acid (Asp) at the same position. mdpi.com

The lipid tail is essential for anchoring the molecule to the bacterial membrane. Variations in the length and branching of this fatty acid chain can influence the compound's amphiphilicity, which is critical for its interaction with the cell envelope. d-nb.info While specific SAR studies on the this compound lipid tail are not extensively published, research on other lipopeptides shows that the length of the alkyl chain directly affects antibacterial efficacy. mdpi.com The development of MX-2401 from the amphomycin scaffold, which shares its peptide core with friulimicin, underscores the success of modifying the lipid tail to create derivatives with an expanded spectrum and improved activity. nih.govsci-hub.se

Compound/AnalogParent CompoundKey ModificationMIC Range (μg/mL) vs. Gram-positive bacteriaReference
This compound -Exocyclic Asn, specific C14 fatty acidNot specified in detail rsc.orgmdpi.com
Amphomycin-Exocyclic Asp, different fatty acid4 (vs. S. epidermidis) nih.gov
MX-2401 AmphomycinSemi-synthetic analog with modified lipid tail2-4 (MIC₉₀ vs. S. aureus, Enterococcus spp.) nih.gov
Laspartomycin C-Exocyclic Asp, different peptide core/lipid8 (vs. MRSA) rsc.org
Analog 2Laspartomycin CExocyclic Asp → Asn (Friulimicin-like)8 (vs. MRSA) rsc.org

Through synthetic, semi-synthetic, and biosynthetic studies, several structural features have been identified as essential for the biological activity of this compound and related lipopeptides.

The Calcium-Binding Motif: The Asp-X-Asp-Gly sequence within the macrocycle is critical. researchgate.net The activity of this compound is indispensable on the presence of Ca²⁺ ions, which are believed to facilitate a conformational change that enhances the molecule's amphiphilicity and promotes binding to the target lipid carrier, C₅₅-P. rsc.orgnih.gov

Specific Amino Acid Residues: The presence of unusual amino acids is vital. For example, the peptide core of friulimicin contains methylaspartic acid (MeAsp). researchgate.net Genetic studies on the biosynthesis of friulimicin showed that when the enzyme responsible for producing MeAsp (glutamate mutase) was inactivated, the peptide synthetase incorporated the structurally similar aspartic acid instead. This substitution resulted in a significant reduction in antibiotic activity, highlighting the importance of the methyl group on this specific residue. researchgate.net

The Intact Macrocycle: The cyclic structure of the peptide is generally considered crucial for maintaining the conformational rigidity needed for target binding. frontiersin.orgresearchgate.net However, recent studies on other complex lipopeptides have shown that linearization does not always lead to a loss of activity and can dramatically simplify synthesis. universiteitleiden.nl While specific studies on linear friulimicin are lacking, this remains an intriguing avenue for future analog design.

The Lipid Tail: The fatty acid moiety is non-negotiable for activity, as it anchors the molecule to the bacterial membrane, positioning it to interact with its target, C₅₅-P, which is located within the membrane. rsc.org The precise length and structure of this tail modulate the potency.

Key Stereochemistry: The specific stereochemistry of the amino acids is crucial. As seen in laspartomycin analogs, changing the stereochemistry at a single position (e.g., from D-Ala to L-Ala at position 6) can lead to a dramatic loss of function, underscoring the precise three-dimensional structure required for the antibiotic to work. rsc.org

Vi. Research Methodologies and Techniques Employed in Friulimicin B Studies

Genetic Engineering and Molecular Biology Techniques

Genetic manipulation of the producing organism, Actinoplanes friuliensis, and heterologous expression of its genes have been pivotal in dissecting the friulimicin B biosynthetic machinery.

Gene Inactivation and Complementation Studies

Gene inactivation, or knockout, experiments have been fundamental in identifying the genes essential for this compound biosynthesis. By disrupting specific genes within the biosynthetic gene cluster and observing the resulting phenotype, researchers can infer the function of the inactivated gene.

A key example is the targeted inactivation of the glmA and glmB genes. nih.gov These genes were suspected to be involved in the synthesis of the unusual amino acid methylaspartate, a component of the friulimicin peptide core. nih.gov A 1.3-kb HincII fragment of the glmA-glmB region was cloned into the plasmid pDS401 to create pMOGM. This plasmid was then introduced into A. friuliensis, leading to the disruption of the glmA-glmB genes via homologous recombination, generating the mutant strain GM18. nih.gov Southern hybridization analysis confirmed the correct integration of the plasmid. nih.govresearchgate.net The resulting mutant was unable to produce friulimicin, confirming the essential role of glmA and glmB in its biosynthesis. nih.gov

Similarly, gene inactivation studies were crucial in identifying the genes responsible for the formation of (2S,3R)-diaminobutyric acid (Dab), another non-proteinogenic amino acid in friulimicin. researchgate.net The genes dabA and dabB were inactivated, and the resulting mutants were unable to produce friulimicin. researchgate.net Complementation of these mutants with functional copies of dabA and dabB restored antibiotic production, definitively linking these genes to Dab biosynthesis. researchgate.net

Another study focused on the lipB gene, which was hypothesized to be involved in creating the characteristic double bond in the acyl side chain of friulimicin. microbiologyresearch.org An insertion mutant of lipB was generated, and the friulimicin derivative produced by this mutant was found to have a saturated acyl chain, confirming the role of LipB as an acyl-CoA dehydrogenase in the biosynthesis of the Δcis3 double bond. microbiologyresearch.org

Table 1: Gene Inactivation Studies in this compound Biosynthesis
Gene(s) InactivatedMethodResultReference
glmA and glmBGene disruption via homologous recombination with plasmid pMOGM.Abolished friulimicin production, confirming their role in methylaspartate synthesis. nih.gov
dabA and dabBGene inactivation and complementation.Essential for the production of (2S,3R)-Dab and overall friulimicin biosynthesis. researchgate.net
lipBGene insertion mutagenesis.Production of a friulimicin derivative with a saturated acyl residue, confirming its role in double bond formation. microbiologyresearch.org

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

Due to the genetic intractability of Actinoplanes friuliensis, researchers have turned to heterologous expression systems to study the friulimicin biosynthetic genes. ukri.org Streptomyces lividans and Streptomyces coelicolor are commonly used as hosts because they are well-characterized and have a wide range of available genetic tools. ukri.orgresearchgate.net

For instance, to confirm the function of the glmA and glmB genes, they were genetically fused and overexpressed in Streptomyces lividans. nih.gov The resulting fusion protein was purified and shown to be an active glutamate (B1630785) mutase, the enzyme responsible for converting glutamate to methylaspartate. nih.gov Similarly, the lipB gene was heterologously expressed in Streptomyces lividans T7, which led to the production of unsaturated fatty acids not normally found in this host, further confirming its function. microbiologyresearch.org

More ambitious projects have aimed to clone and express the entire friulimicin biosynthetic gene cluster in S. coelicolor to optimize production and facilitate the engineering of new friulimicin analogues. ukri.org This synthetic biology approach allows for more controlled manipulation of the biosynthetic pathway, including gene deletions, active site modifications of nonribosomal peptide synthetase (NRPS) domains, and module or domain swaps. ukri.org

Reporter Gene Assays for Pathway Activation Monitoring

Reporter gene assays are valuable tools for studying the regulation of biosynthetic pathways and for screening for compounds with specific modes of action. In the context of this compound, reporter systems in Bacillus subtilis have been used to compare its effects on the cell envelope stress response to that of daptomycin (B549167). merlionpharma.com

Another approach involves using reporter strains to monitor the activity of various extracytoplasmic function (ECF) σ factor-controlled stress response modules. These studies revealed that while both this compound and the related antibiotic laspartomycin C activate ECF σ factor-controlled stress responses, laspartomycin C additionally triggers responses to membrane perturbation and blockage of other lipid II cycle intermediates.

Table 2: Reporter Gene Assays Used in this compound Research
Reporter SystemHost OrganismPurposeKey FindingReference
PliiaI-lacZBacillus subtilisMonitor activation of the LiaRS two-component system.Daptomycin induces the LiaRS system, while this compound does not, indicating different modes of action. merlionpharma.comasm.org
ECF σ factor reportersBacillus subtilisMonitor activity of various cell envelope stress response modules.This compound activates ECF σ factor-controlled stress response modules.

Biochemical and Biophysical Characterization

In vitro studies using purified enzymes and substrates, as well as precursor incorporation experiments, have been essential for the detailed biochemical and biophysical characterization of the this compound biosynthetic pathway and its mechanism of action.

In Vitro Enzyme Assays for Biosynthetic Steps

To definitively determine the function of enzymes in the friulimicin biosynthetic pathway, in vitro assays are performed with purified proteins and their putative substrates. These assays allow for the direct observation of the enzymatic reaction and the characterization of its products.

A coupled enzyme assay was used to measure the activity of the purified GlmA/GlmB fusion protein. nih.gov This assay is based on the conversion of L-threo-β-methylaspartate, the product of the glutamate mutase reaction, to mesaconate by the enzyme methylaspartase. The formation of mesaconate can be monitored spectrophotometrically by the increase in absorbance at 240 nm. nih.gov

In vitro peptidoglycan synthesis assays have been instrumental in pinpointing the specific target of this compound. nih.gov These assays use purified enzymes such as MraY and MurG, along with radiolabeled substrates, to reconstitute the membrane-associated steps of cell wall biosynthesis. By adding this compound to these reactions and analyzing the products by thin-layer chromatography (TLC), researchers were able to show that this compound specifically inhibits the MraY-catalyzed step, which is the formation of Lipid I from UDP-MurNAc-pentapeptide and the lipid carrier bactoprenol (B83863) phosphate (B84403) (C55-P). nih.govasm.org Further experiments demonstrated that this compound forms a complex with C55-P, thereby sequestering it and preventing its use by MraY. nih.govmerlionpharma.com

Precursor Incorporation Studies (Radiolabeled)

Precursor incorporation studies using radiolabeled molecules are a classic method to determine the general cellular pathway affected by an antibiotic. In these experiments, bacterial cells are treated with the antibiotic in the presence of radiolabeled precursors for various macromolecules, such as DNA, RNA, protein, and cell wall. The amount of incorporated radioactivity is then measured to determine which biosynthetic pathway is inhibited.

For this compound, studies using Bacillus subtilis and Staphylococcus simulans showed that the antibiotic preferentially inhibits the incorporation of [3H]glucosamine, a precursor for peptidoglycan synthesis. nih.govresearchgate.net In contrast, the incorporation of precursors for DNA, RNA, and protein synthesis was much less affected. nih.gov This provided the initial evidence that this compound targets the cell wall biosynthesis pathway.

Furthermore, analysis of the cytoplasmic pool of cell wall precursors in friulimicin-treated cells revealed an accumulation of UDP-MurNAc-pentapeptide, the final soluble precursor. nih.govmerlionpharma.com This finding indicated that the subsequent membrane-associated steps of the pathway were blocked, consistent with the in vitro enzyme assay results. nih.gov

Table 3: Precursor Incorporation Studies with this compound
Radiolabeled PrecursorMacromolecule SynthesizedEffect of this compoundReference
[3H]glucosaminePeptidoglycanStrongly inhibited. nih.govresearchgate.net
[3H]thymidineDNAMuch less affected. nih.gov
[14C]isoleucineProteinMuch less affected. nih.gov

Model Membrane Systems for Lipid Interaction Analysis

To comprehend the mechanism of action of this compound, researchers utilize model membrane systems that mimic the cytoplasmic membranes of bacteria. These artificial bilayers are instrumental in analyzing the specific interactions between the lipopeptide and its lipid targets.

Studies have employed model membranes, such as those composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), to investigate the binding characteristics of this compound. A key finding from these investigations is the essential role of calcium ions (Ca²⁺) in mediating the interaction. Research has shown that the calcium salt of this compound is crucial for its effective binding to DOPC model membranes. researchgate.net

A significant breakthrough in understanding this compound's mode of action was the discovery of its specific target: bactoprenol phosphate (C₅₅-P), a central lipid carrier in bacterial cell wall biosynthesis. chemrxiv.orgresearchgate.net Model membrane approaches have been pivotal in confirming this targeted interaction. Biosensor-based studies using these systems have quantified the binding affinities, revealing a much stronger interaction in the presence of C₅₅-P. For instance, the binding affinity of Ca²⁺-Friulimicin B to DOPC membranes was significantly enhanced when the membranes were supplemented with C₅₅-P, confirming that the lipid carrier is the specific target. researchgate.net These model systems allow for a controlled environment where the influence of individual components, like Ca²⁺ and C₅₅-P, on the binding kinetics can be precisely measured. researchgate.net The data suggest that calcium ions may act as a bridge between the negatively charged this compound and the phosphate group of the lipid carrier, in addition to inducing a conformational change in the peptide that favors binding. researchgate.net

Table 1: Binding Affinity of Ca²⁺-Friulimicin B to Model Membranes
Model Membrane CompositionBinding Affinity (K_D) in µMReference
DOPC1.22 researchgate.net
DOPC with 0.1 mol% C₅₅-P0.21 researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. In the context of lipopeptide research, DSC is a valuable tool for investigating how these molecules interact with and perturb the structure of lipid bilayers. ucm.esreading.ac.uk The technique measures the heat flow associated with thermal transitions in a sample as a function of temperature. For lipid membranes, the most significant transition is the main phase transition (T_m) from a rigid gel state to a fluid liquid-crystalline state. doi.org

When a peptide or drug interacts with a lipid bilayer, it can alter the T_m and the enthalpy (ΔH) of this transition. ucm.es These changes provide insights into the location and nature of the peptide-lipid interaction. For example, a shift in T_m or a broadening of the transition peak indicates that the peptide is perturbing the packing of the lipid acyl chains. doi.orgpnas.org

While DSC is a standard method for such studies, specific DSC thermograms detailing the interaction of this compound with model membranes are not prominently featured in the available research. However, the technique has been applied to study the thermal stability of proteins involved in its biosynthesis. For instance, DSC experiments were used to compare the stability of the apo- and holo-forms of LipD, an acyl carrier protein essential for the acylation of this compound. These studies revealed that the holo-form, with its attached phosphopantetheine moiety, has a significantly higher melting temperature (T_m), indicating enhanced stability. pnas.org

Table 2: Thermal Denaturation Properties of LipD Protein Measured by DSC
Protein FormConditionMelting Temperature (T_m) in °CReference
apo-LipD+ 2 mM EDTA54.3 pnas.org
holo-LipD+ 2 mM EDTA59.3 pnas.org
apo-LipD+ 2 mM CaCl₂61.7 pnas.org
holo-LipD+ 2 mM CaCl₂63.6 pnas.org

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). celtarys.com This technique is highly sensitive to the distance between the donor and acceptor, typically in the 1-10 nm range, making it an excellent tool for studying molecular interactions, such as peptide-lipid binding, protein oligomerization, and membrane fusion. celtarys.combmglabtech.com

In membrane interaction studies, FRET can be used by labeling a population of vesicles with both a donor (e.g., NBD-PE) and an acceptor (e.g., N-Rh-PE) lipid probe. When these labeled vesicles fuse with an unlabeled population, the average distance between the probes increases, leading to a decrease in FRET efficiency, which can be monitored spectroscopically. thermofisher.com

Although FRET is a powerful technique for investigating the mechanisms of lipopeptides, specific studies applying FRET to analyze the lipid interactions of this compound are not detailed in the available literature. However, the methodology has been employed to study the closely related lipopeptide daptomycin. FRET experiments suggested that the calcium-daptomycin complex forms oligomers of 6-7 subunits within the bacterial membrane. bmglabtech.comnih.gov This application highlights the potential of FRET to elucidate the supramolecular assembly of lipopeptides like this compound within a lipid bilayer, even though direct experimental data for this compound itself is pending. The technique is also used to monitor the enzymatic cyclization of peptides, where the formation of a macrocycle brings an intramolecular donor and acceptor pair into close proximity, enabling FRET. uni-saarland.de

Advanced Analytical Chemistry Techniques

High-Resolution Mass Spectrometry (HR-MS) and its tandem version (HR-MS/MS) are indispensable tools for the structural elucidation of complex natural products like this compound. These techniques provide highly accurate mass measurements, allowing for the determination of elemental compositions and the identification of unknown compounds. nih.gov

The structural determination of this compound and related lipopeptides has relied heavily on these methods. chemrxiv.org For example, in the characterization of the cadasides, new lipopeptides discovered through metagenomics, HPLC-ESI-HRMS-MS/MS on an LTQ Orbitrap XL instrument was used to predict the molecular formulas based on highly accurate mass data. nih.govsfu.ca Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) is then used to fragment the molecule, and the resulting fragmentation pattern provides sequence information and helps identify the constituent amino acids, including non-proteinogenic ones. nih.gov Similarly, the structures of gausemycins, another class of related lipopeptides, were determined using ESI-HRMS and supported by MS/MS experiments. chemrxiv.org Native mass spectrometry has also been employed to study the interactions of proteins involved in the lipid cycle (like UptA) with C₅₅-P, providing insights into stoichiometry and binding partners. pnas.orgpnas.org

Table 3: Application of HR-MS in the Study of this compound and Related Lipopeptides
TechniqueInstrumentation ExampleApplicationKey FindingsReference
HPLC-ESI-HRMS-MS/MSThermo Scientific LTQ Orbitrap XLStructural elucidation of cadasidesDetermination of molecular formula (e.g., C₆₉H₉₉N₁₃O₂₈ for cadaside A) and amino acid sequence from fragmentation patterns. nih.govsfu.ca
ESI-HRMSNot specifiedStructural determination of gausemycinsProvided exact masses for molecular formula determination (e.g., 1845.788 Da for gausemycin A). chemrxiv.org
Native MS / MS/MSNot specifiedAnalysis of UptA-ligand interactionsIdentified endogenous formylation of UptA and confirmed its interaction with C₅₅-P and other lipids. pnas.orgpnas.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural determination of complex organic molecules in solution. For peptides like this compound, multi-dimensional (2D) NMR experiments are essential to fully assign the structure.

The complete assignment of the chemical structure of this compound was achieved through a variety of 2D NMR experiments. These experiments resolve overlapping signals in the 1D spectrum and reveal through-bond and through-space correlations between different nuclei. Key experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two or three chemical bonds, helping to piece together amino acid spin systems. chemrxiv.orgsfu.ca

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a given spin system (i.e., within a single amino acid residue). chemrxiv.orgsfu.ca

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached heteronuclei, such as ¹³C or ¹⁵N, aiding in the assignment of carbon and nitrogen resonances. chemrxiv.orgsfu.ca

Through the combined application of these techniques, researchers were able to determine the sequence of the decapeptide core of this compound, identify its unusual amino acids like methylaspartic acid, and define its macrocyclic structure. chemrxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. scienceopen.com It is a workhorse technique in natural product discovery and biosynthetic studies. While classic metabolite profiling involves identifying the breakdown products of a drug in a biological system, in the context of this compound research, LC-MS has been primarily applied for the chemical profiling of fermentation products and biosynthetic intermediates.

Researchers use LC-MS to:

Analyze Fermentation Broths: LC-MS is used to screen the complex mixtures produced by the fermentation of Actinoplanes friuliensis. This allows for the identification of this compound and other related compounds (different congeners or "shunt metabolites") produced by the organism. uni-saarland.dechemrxiv.orgmedchemexpress.com

Guide Isolation: Fractions collected during the purification process are monitored by LC-MS to track the presence and purity of the target compounds. chemrxiv.org

Confirm Biosynthetic Steps: In studies involving genetic manipulation of the biosynthetic gene cluster, LC-MS is used to analyze the metabolites of mutant strains. For example, feeding labeled precursors (like fluorinated phenylalanine) to a producing strain and then detecting their incorporation into the final product via LC-MS can confirm the function of specific biosynthetic enzymes. chemrxiv.org Similarly, inactivating a gene and observing the accumulation of an intermediate or the absence of the final product provides direct evidence for that gene's role in the pathway. scienceopen.com

For instance, studies on the biosynthesis of the related pacidamycin antibiotics used LC-HRMS to identify a key ureido dipeptide intermediate formed by the biosynthetic enzymes. pnas.org This application demonstrates the power of LC-MS to provide snapshots of the chemical inventory of a producing organism, thereby profiling the output of its biosynthetic machinery.

Multi-Dimensional NMR Spectroscopy

'Omics' Approaches

The study of this compound has been significantly advanced by the application of 'omics' technologies. These high-throughput methods allow for a global assessment of cellular processes, providing a holistic view of the antibiotic's effects and its biosynthesis. Proteomics and genomics, in particular, have been instrumental in elucidating the cellular response to this compound and in identifying and characterizing its biosynthetic machinery.

Proteomics for Global Protein Expression Profiling

Proteomics, the large-scale study of proteins, has been a powerful tool for understanding the mechanism of action of this compound. By analyzing changes in the global protein expression of bacteria exposed to the antibiotic, researchers can infer which cellular pathways are affected. A key study in this area involved a comparative proteomic and transcriptomic analysis of Bacillus subtilis treated with sublethal concentrations of this compound and the structurally related antibiotic, Daptomycin. asm.orgnih.gov

This research revealed that both antibiotics trigger a cell envelope stress response (CESR), but with distinct signatures, suggesting different modes of action. asm.orgnih.gov The response to this compound was characterized by a strong induction of genes regulated by extracytoplasmic function (ECF) σ factors, particularly σM and σV. asm.orgnih.gov In contrast, Daptomycin uniquely and strongly induced the LiaRS two-component system, a key sensor of cell envelope stress. asm.orgmdpi.com

The differential protein synthesis in B. subtilis was quantified using two-dimensional gel electrophoresis coupled with radiolabeling, which highlighted specific proteins whose production was altered in response to each antibiotic. asm.orgnih.gov While both compounds induced a common set of cell envelope stress proteins, this compound elicited a much stronger ECF-dependent response. nih.gov For example, this compound led to a significantly higher induction of the ECF σ factors σM and σV, and additionally activated σYlaC. nih.gov These findings were critical in demonstrating that despite their structural similarities, the two lipopeptides interact differently with the bacterial cell envelope. mdpi.comresearchgate.net this compound was later shown to inhibit cell wall biosynthesis by binding to bactoprenol phosphate, a mechanism distinct from the membrane-disrupting action of Daptomycin. asm.orgasm.org

Table 1: Differential Protein/Regulon Induction in Bacillus subtilis in Response to this compound vs. Daptomycin
Regulon/Protein ClassResponse to this compoundResponse to DaptomycinReference
σM-dependent RegulonStrongly InducedInduced asm.orgnih.gov
σV-dependent RegulonStrongly InducedInduced asm.orgnih.gov
σYlaC-dependent RegulonInducedNot Significantly Induced nih.gov
LiaRS Two-Component SystemNot Significantly InducedStrongly and Exclusively Induced asm.orgnih.gov
Common Cell Envelope Stress ProteinsInducedInduced nih.gov

Genomics for Gene Cluster Discovery and Annotation

Genomics has been fundamental to understanding the biosynthesis of this compound. The antibiotic is a nonribosomally synthesized peptide, meaning its production is directed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The discovery and annotation of this BGC in the producing organism, Actinoplanes friuliensis, was a landmark achievement. nih.gov

The complete this compound biosynthetic gene cluster was found to consist of 24 open reading frames (ORFs). nih.govnih.gov Analysis of the DNA sequence allowed for the functional annotation of these genes, categorizing them based on their putative roles in the biosynthesis of the antibiotic. These categories include:

Nonribosomal Peptide Synthetases (NRPS): Large, modular enzymes responsible for assembling the peptide core of the antibiotic.

Amino Acid Precursor Synthesis: Genes involved in producing the nonproteinogenic amino acids found in this compound, such as pipecolinic acid, methylaspartic acid, and 2,3-diaminobutyric acid. nih.gov

Fatty Acid Synthesis and Linkage: Genes responsible for synthesizing the lipid tail and attaching it to the peptide core. nih.gov

Regulation: Genes encoding regulatory proteins that control the expression of the biosynthetic genes. nih.govnih.gov

Transport and Resistance: Genes likely involved in exporting the antibiotic out of the cell and providing self-resistance to the producer organism. nih.gov

Specific gene functions within the cluster have been confirmed through a combination of bioinformatics and experimental work, such as gene inactivation and heterologous expression. nih.govasm.org For example, the gene pip was shown to encode a lysine (B10760008) cyclodeaminase for the synthesis of L-pipecolinic acid. nih.gov Similarly, the genes dabA and dabB were demonstrated to be essential for the biosynthesis of 2,3-diaminobutyric acid, and the genes glmA and glmB were identified as being involved in the formation of methylaspartate. nih.govasm.org The identification of the regA gene as a positive regulator for the majority of the biosynthetic genes has also been a key finding. nih.gov

Table 2: Annotated Genes in the this compound Biosynthetic Gene Cluster from Actinoplanes friuliensis
Gene(s)Putative Function CategorySpecific Role/HomologyReference
pstA, pstB, pstC, pstDNRPS / Core BiosynthesisNonribosomal Peptide Synthetases for peptide backbone assembly asm.orgmdpi.com
pipAmino Acid Precursor SynthesisLysine cyclodeaminase for L-pipecolinic acid synthesis nih.gov
glmA, glmBAmino Acid Precursor SynthesisGlutamate mutase for methylaspartate synthesis asm.orgresearchgate.net
dabA, dabBAmino Acid Precursor SynthesisEssential for 2,3-diaminobutyric acid (DABA) synthesis nih.gov
lipA, lipBFatty Acid Synthesis/LinkageInvolved in synthesis and linkage of the fatty acid side chain asm.orgmdpi.com
regA, regB, regC, regDRegulationTranscriptional regulators controlling cluster expression; RegA is a positive regulator nih.govnih.gov
expA, expBTransport/ResistanceABC transporter components for export asm.orgmdpi.com

Vii. Future Research Directions

Deepening Mechanistic Understanding at Atomic Resolution

Friulimicin B's primary mechanism of action involves the calcium-dependent sequestration of bactoprenol (B83863) phosphate (B84403) (C55-P), a critical lipid carrier in the bacterial cell wall synthesis pathway. asm.orgnih.govnih.gov This interaction effectively halts the biosynthesis of peptidoglycan and other essential cell envelope components like teichoic acids. asm.orgnih.gov However, a detailed, atomic-level understanding of how this compound recognizes and binds to its target is still lacking. researchgate.net

Future research must prioritize the determination of the high-resolution, three-dimensional structure of the this compound-Ca²⁺-C55-P complex. Techniques such as X-ray crystallography or cryo-electron microscopy could provide unprecedented insights into the specific molecular interactions, including the conformational changes that occur upon binding. Understanding this "calcium-induced folding" phenomenon is critical. researchgate.net Such atomic-level data would illuminate the precise roles of the unusual amino acids within the peptide core—such as methylaspartic acid and pipecolinic acid—and the lipid tail in target recognition and binding affinity. researchgate.netnih.gov This knowledge is the cornerstone for the rational design of more potent and specific derivatives.

Advanced Biosynthetic Pathway Engineering for Enhanced Production and Novel Analogues

The production of this compound from its native producer, Actinoplanes friuliensis, is often low, and the organism is genetically challenging to manipulate. ukri.org This limitation hinders both large-scale production and the generation of novel analogues through biosynthetic engineering. ukri.org The complete friulimicin biosynthetic gene cluster, which contains 24 open reading frames, has been sequenced and analyzed, providing a roadmap for advanced engineering strategies. nih.gov The cluster encodes nonribosomal peptide synthetases (NRPSs), enzymes for synthesizing nonproteinogenic amino acids, and proteins for fatty acid linkage. nih.gov

Future work should focus on the following key areas:

Heterologous Expression: Establishing a robust heterologous expression system is paramount. Streptomyces coelicolor has been proposed as a suitable host due to its well-characterized genetics and available manipulation tools. ukri.org This would decouple antibiotic production from the complexities of the native producer's metabolism.

Yield Optimization: Once heterologous expression is achieved, strategies like ribosome engineering, overexpression of positive regulators within the gene cluster, and optimization of fermentation media can be employed to dramatically increase yields. ukri.orgresearchgate.net

Engineered Biosynthesis: With a functional heterologous system, the generation of novel analogues becomes feasible. Techniques such as mutasynthesis (feeding synthetic amino acid analogues to a mutant with a deleted biosynthetic gene), active site modification of NRPS adenylation domains to alter substrate specificity, and domain or module swaps within the NRPS machinery can be explored to create a library of new friulimicin-like compounds. ukri.org

Rational Design and Synthesis of Next-Generation this compound Derivatives

While biosynthetic engineering offers a powerful route to new analogues, chemical synthesis provides a complementary approach for creating derivatives with precisely targeted modifications. mdpi.com A significant hurdle for the clinical development of this compound has been its unfavorable pharmacokinetic properties, which led to its withdrawal from Phase I clinical trials. ukri.orgmdpi.com Generating derivatives with improved pharmacokinetics is therefore a critical objective. ukri.org

The complex cyclic structure of this compound makes total chemical synthesis challenging. ukri.org However, advances in peptide synthesis, including solid-phase synthesis and novel cyclization strategies, make this goal more attainable. mdpi.com The successful total synthesis of the structurally related lipopeptide laspartomycin C demonstrates the feasibility of such an approach. researchgate.net

Future synthetic efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—the lipid tail, the exocyclic asparagine, and various residues in the cyclic core—to understand their contribution to activity and pharmacokinetic profiles. mdpi.com

Improving Physicochemical Properties: Designing and synthesizing analogues with altered solubility, stability, and distribution properties to overcome the limitations of the parent compound.

Targeted Modifications: Leveraging the atomic-level mechanistic data (from Section 7.1) to design modifications that enhance binding affinity to C55-P or even introduce new functionalities.

Exploration of Resistance Mechanisms at a Molecular Level

The emergence of antibiotic resistance is a constant threat. While this compound is active against many strains resistant to other antibiotics, understanding how bacteria could develop resistance to it is crucial for its long-term viability. nih.gov Initial studies have shown that resistance can develop through cumulative events, with some resistant mutants exhibiting thickened cell walls. merlionpharma.com

Molecular-level investigations are needed to fully characterize these resistance mechanisms. Key research avenues include:

Characterizing Stress Responses: In-depth profiling of the bacterial cell envelope stress response upon exposure to this compound has revealed the activation of specific signaling pathways, such as those controlled by the extracytoplasmic function (ECF) sigma factors σM, σV, and σYlaC in Bacillus subtilis. scispace.comasm.org Further investigation into these response networks could reveal key proteins and pathways that contribute to intrinsic or acquired resistance.

Investigating MprF-Mediated Resistance: Mutations in the multiple peptide resistance factor (MprF) have been shown to confer resistance to both daptomycin (B549167) and this compound in Staphylococcus aureus. MprF is involved in modifying membrane phospholipids. Future studies should elucidate the precise molecular mechanism by which MprF mutations lead to resistance, which may involve altered interactions with the lipopeptide antibiotics or changes in membrane properties.

Efflux Pump Involvement: The friulimicin biosynthetic gene cluster contains genes predicted to be involved in transport and resistance, including an ABC transporter. nih.govresearchgate.net Research should confirm the role of this and other potential efflux pumps in self-resistance in the producer organism and their potential for mediating resistance in pathogenic bacteria.

Investigation of Unexplored Biological Activities and Targets

The primary activity of this compound is the inhibition of cell wall synthesis by sequestering C55-P. asm.orgnih.gov Because C55-P is a universal carrier lipid, its sequestration has pleiotropic effects, disrupting not only peptidoglycan synthesis but also the production of wall teichoic acids (WTA) and potentially other cell envelope polysaccharides that rely on this carrier. asm.orgnih.gov

While the primary target is established, the full downstream consequences of C55-P depletion are not completely understood. Future research could explore:

Impact on Diverse C55-P-Dependent Pathways: A systematic investigation into how the inhibition of the C55-P cycle by this compound affects various Gram-positive species that may have different dependencies on C55-P for processes beyond peptidoglycan and WTA synthesis.

Synergistic Activities: Exploring potential synergistic effects when this compound is combined with other antibiotics that target different steps in cell wall synthesis or other cellular pathways. The unique targeting of the C55-P pool could create vulnerabilities that other drugs could exploit.

Q & A

Q. What are the structural characteristics of Friulimicin B, and how do they influence its mechanism of action?

this compound is a Ca²⁺-dependent cyclic lipopeptide antibiotic with a 10-membered macrocyclic structure. Its exocyclic asparagine residue and Asp-Gly-Asp-Gly Ca²⁺-binding tetrapeptide motif are critical for interacting with bacterial cell membranes. The Ca²⁺ dependency allows structural rearrangement into an amphiphilic conformation, enhancing membrane insertion and disrupting lipid II biosynthesis . Methodological insights include using nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy to confirm structural changes upon Ca²⁺ binding .

Q. How does this compound’s antimicrobial activity compare to structurally related compounds like daptomycin?

this compound exhibits broad-spectrum activity against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae, but its potency is 12.5–50% lower than daptomycin under standard in vitro conditions. This difference is attributed to variations in lipid-binding efficiency and Ca²⁺ concentration requirements (16 mM for this compound vs. 1–2 mM for daptomycin) . Comparative studies should measure minimum inhibitory concentrations (MICs) using broth microdilution assays with controlled Ca²⁺ levels .

Q. What experimental protocols are recommended for studying Ca²⁺-dependent activity in this compound?

Researchers should:

  • Use cation-adjusted Mueller-Hinton broth with incremental Ca²⁺ concentrations (e.g., 0–20 mM).
  • Employ isothermal titration calorimetry (ITC) to quantify Ca²⁺ binding affinity.
  • Validate structural changes via CD spectroscopy or cryo-electron microscopy (cryo-EM) . Include positive controls (e.g., daptomycin) and negative controls (Ca²⁺-free media) to ensure reproducibility .

Advanced Research Questions

Q. What are the key challenges in elucidating this compound’s biosynthetic gene cluster (BGC), and how can they be addressed?

The BGC for this compound (Actinoplanes friuliensis DSM 7358) was published in 2005, but homologs like amphomycin remain uncharacterized. Challenges include:

  • Identifying regulatory elements controlling lipopeptide cyclization.
  • Resolving post-translational modification enzymes (e.g., nonribosomal peptide synthetases). Strategies: Use heterologous expression in Streptomyces hosts combined with CRISPR-Cas9 editing to validate gene function .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy against multidrug-resistant (MDR) strains?

SAR studies should focus on:

  • Modifying the lipid tail to enhance membrane permeability.
  • Engineering the Ca²⁺-binding tetrapeptide to reduce ion dependency. Example methods:
  • Synthesize analogs via solid-phase peptide synthesis (SPPS) and test MICs against MDR Enterococcus faecium.
  • Use molecular dynamics simulations to predict interactions with lipid II .

Q. What methodological pitfalls arise when interpreting in vivo efficacy data for this compound?

Common pitfalls include:

  • Variable Ca²⁺ bioavailability in animal models, leading to inconsistent pharmacokinetic (PK) profiles.
  • Off-target effects due to phospholipid binding in mammalian cells. Solutions:
  • Use transgenic mice with humanized serum Ca²⁺ levels.
  • Apply fluorescently labeled this compound to track tissue distribution via intravital imaging .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported MIC values for this compound across studies?

Discrepancies often stem from:

  • Variability in Ca²⁺ concentrations (e.g., 10 vs. 16 mM).
  • Differences in bacterial inoculum preparation (e.g., log-phase vs. stationary-phase cultures). Resolution: Adhere to CLSI guidelines (M07-A11) for broth microdilution assays and report Ca²⁺ levels explicitly .

Q. Why do some studies report limited hemolytic activity for this compound, while others indicate toxicity?

This contradiction arises from:

  • Assay conditions: Hemolysis assays using washed erythrocytes vs. whole blood.
  • Concentration thresholds: Toxicity may manifest only at suprapharmacologic doses. Recommendation: Standardize hemolysis assays per NIH preclinical guidelines (e.g., using fresh human blood and clinically relevant drug concentrations) .

Methodological Best Practices

Q. What statistical approaches are optimal for analyzing this compound’s dose-response curves?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values.

  • Validate assumptions via residual plots and goodness-of-fit tests (e.g., Akaike information criterion).
  • For skewed data, apply log-transformation or nonparametric methods (e.g., Spearman’s rank correlation) .

Q. How can researchers ensure reproducibility in this compound production and purification?

Critical steps include:

  • Fermentation optimization: Monitor pH, dissolved oxygen, and Ca²⁺ levels in A. friuliensis cultures.
  • Purification: Use reverse-phase HPLC with a C18 column and MS validation for cyclic lipopeptide integrity.
  • Document batch-to-batch variability using coefficient of variation (CV) metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Friulimicin B
Reactant of Route 2
Friulimicin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.